The Molecular Mechanism of Ras-IN-2 (RMC-6236): A Pan-RAS(ON) Tri-Complex Inhibitor
The Molecular Mechanism of Ras-IN-2 (RMC-6236): A Pan-RAS(ON) Tri-Complex Inhibitor
[1]
Executive Summary
Ras-IN-2 , pharmacologically known as RMC-6236 (Daraxonrasib) , represents a paradigm shift in targeting the RAS superfamily.[1] Unlike first-generation covalent inhibitors (e.g., sotorasib) that rely on the intrinsic hydrolysis of GTP to trap KRAS G12C in its inactive GDP-bound state, Ras-IN-2 is a Pan-RAS(ON) Multi-Selective Inhibitor .[1]
Its mechanism of action is non-covalent and indirect: it functions as a molecular glue that recruits the abundant intracellular chaperone Cyclophilin A (CypA) to the surface of active, GTP-bound RAS. This forms a high-affinity ternary complex (RAS(ON):Drug:CypA) that sterically occludes effector binding interfaces, effectively silencing downstream MAPK and PI3K signaling across multiple RAS isoforms (KRAS, HRAS, NRAS) and mutants (G12D, G12V, G13D).
Molecular Architecture & Binding Mechanism[1]
The Tri-Complex Assembly
The defining feature of Ras-IN-2 is its inability to bind RAS with high affinity on its own.[1] Instead, it exploits a cellular chaperone to create a neomorphic interface.
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Binary Complex Formation: Ras-IN-2 first binds to the active site of Cyclophilin A (CypA) with high affinity.[1] This binding does not inhibit CypA's isomerase activity but rather alters its surface topology.
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Ternary Complex Nucleation: The [Ras-IN-2:CypA] binary complex recognizes and binds specifically to the Switch I and Switch II regions of RAS when it is in the GTP-bound (active) state.
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Steric Blockade: The resulting ternary complex creates a massive steric bulk over the effector-binding domain of RAS. This physically prevents the recruitment of RAF kinases (c-RAF, B-RAF), PI3K, and RalGDS, thereby severing the signal transduction link.
Selectivity for the Active State (RAS(ON))
Traditional G12C inhibitors are "GDP-trappers."[1] They require the mutant RAS to hydrolyze GTP to GDP before they can bind the Switch II pocket. This renders them less effective against mutants with impaired intrinsic hydrolysis (e.g., G12D, G12V) or those driven by high GEF activity.
Ras-IN-2 bypasses this limitation by targeting RAS-GTP .[1]
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Advantage: It does not rely on GTP hydrolysis rates.
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Scope: It is effective against mutants that are constitutively active (GTP-locked), making it a "pan-RAS" inhibitor.[1]
Visualization of the Mechanism
The following diagram illustrates the assembly of the inhibitory tri-complex and the subsequent blockade of effector signaling.
Caption: Step-wise assembly of the Ras-IN-2 ternary complex, resulting in the steric blockade of downstream effector engagement.
Pharmacodynamics & Signaling Impact[1][4]
The pharmacological profile of Ras-IN-2 is defined by its ability to suppress signaling in cells harboring a wide range of RAS mutations.
Pathway Suppression
Upon treatment, the formation of the tri-complex leads to rapid dephosphorylation of downstream nodes.
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MAPK Pathway: Immediate reduction in p-MEK and p-ERK levels.[1]
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PI3K Pathway: Reduction in p-AKT and p-S6, though this can be context-dependent based on feedback loops.[1]
Comparative Efficacy Data
The table below summarizes the inhibitory potency of Ras-IN-2 (RMC-6236) across different RAS genotypes compared to allele-specific inhibitors.
| Feature | Ras-IN-2 (RMC-6236) | Sotorasib (AMG 510) |
| Mechanism | Non-covalent Tri-complex (RAS-ON) | Covalent Cysteine Trap (RAS-OFF) |
| Target State | GTP-bound (Active) | GDP-bound (Inactive) |
| Target Scope | Pan-RAS (KRAS, NRAS, HRAS) | KRAS G12C Only |
| Mutant Coverage | G12D, G12V, G13D, Q61H, G12C | G12C Only |
| Dependency | Cyclophilin A expression | Intrinsic GTP Hydrolysis Rate |
Experimental Validation Protocols
For researchers validating Ras-IN-2 activity, the following protocols ensure robust assessment of the tri-complex mechanism.
Protocol A: TR-FRET Target Engagement Assay
Objective: To quantify the formation of the RAS:Drug:CypA tri-complex in vitro.
Reagents:
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Recombinant KRAS (G12D or G12V), loaded with non-hydrolyzable GTP analog (GppNHp).
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Recombinant Cyclophilin A (CypA).
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Fluorophore-labeled anti-RAS antibody (Donor).[1]
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Fluorophore-labeled anti-CypA antibody or tagged CypA (Acceptor).[1]
Workflow:
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Preparation: Dilute KRAS-GppNHp (10 nM final) and CypA (100 nM final) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
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Treatment: Add Ras-IN-2 in a dose-response series (e.g., 0.1 nM to 10 µM).[1]
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Incubation: Incubate for 60 minutes at room temperature to allow binary and ternary complex equilibrium.
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Detection: Add TR-FRET detection reagents (Donor/Acceptor pair). Incubate for 30 minutes.
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Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.
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Interpretation: An increase in FRET signal indicates successful recruitment of CypA to RAS, confirming tri-complex formation.
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Protocol B: Cellular Signaling Inhibition (Western Blot)
Objective: To confirm blockade of MAPK signaling in KRAS-mutant cells.[1]
Workflow:
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Cell Culture: Seed KRAS-mutant cells (e.g., AsPC-1 [G12D] or HPAF-II [G12D]) in 6-well plates.
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Starvation (Optional but Recommended): Serum-starve overnight to synchronize signaling, then stimulate with EGF if testing upstream activation, or use full media for constitutive mutant analysis.
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Dosing: Treat with Ras-IN-2 (10 nM – 1 µM) for 2–4 hours.
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Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
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Immunoblot: Probe for:
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p-ERK1/2 (Thr202/Tyr204): Primary readout for RAS activity.[1]
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Total ERK1/2: Loading control.
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DUSP6: A transcriptional output of ERK signaling (rapidly downregulated upon inhibition).
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Vinculin/Actin: Loading control.
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Biological Logic & Therapeutic Context[1][3][5][6]
The "Undruggable" Challenge
Historically, RAS was considered undruggable because it lacks deep hydrophobic pockets for small molecules to bind with high affinity.[2] The nucleotide-binding pocket binds GTP with picomolar affinity, making competitive inhibition impossible.
The Tri-Complex Solution
Ras-IN-2 solves this by not fighting the GTP affinity.[1] Instead, it creates a neomorphic interface .
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Causality: The drug binds CypA
The Drug-CypA complex acts as a "lid" The lid binds the RAS Switch regions Effectors cannot access the switch regions. -
Self-Validating System: This mechanism is self-limiting based on CypA availability.[1] However, since CypA is one of the most abundant proteins in the cytosol, it is rarely the rate-limiting step in therapeutic contexts.
Resistance Mechanisms
While Ras-IN-2 is potent, resistance can emerge via:
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CypA downregulation: Loss of the chaperone prevents tri-complex formation.
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RAS Amplification: Overexpression of RAS may outcompete the available drug-CypA complexes.
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Upstream RTK Activation: Feedback loops (e.g., EGFR activation) may drive signaling through wild-type RAS if the dose is insufficient to cover total RAS pools.
References
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Revolution Medicines. (2023). RMC-6236 (RAS(ON) Multi-Selective Inhibitor) Clinical Data.[1][3][Link][1]
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Wang, X., et al. (2023). Tri-complex inhibitors of the oncogenic GTPase KRAS G12C. Nature. [Link] (Note: Describes the structural basis of the tri-complex platform).
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Nichols, R.J., et al. (2022). RMC-6236, a first-in-class, RAS-selective, oral tri-complex RAS(ON) multi-inhibitor.[1][4] Cancer Discovery.[5][2][6][7] [Link]
Sources
- 1. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]
- 2. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Daraxonrasib | RMC-6236 | Daraxonrasib | RAS(ON)MULTI Inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medkoo.com [medkoo.com]
